5-(2-Bromoethyl)-2-methylpyridine

Descripción

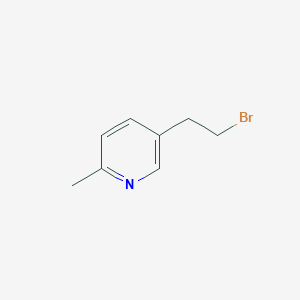

5-(2-Bromoethyl)-2-methylpyridine (CAS: 1147893-28-4) is a brominated pyridine derivative with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . It features a pyridine ring substituted with a methyl group at the 2-position and a 2-bromoethyl chain at the 5-position (Figure 1). Key physical properties include a density of 1.38 g/cm³, a boiling point of 267.8°C, and a flash point of 115.8°C . The compound is utilized in organic synthesis as an intermediate, particularly in reactions involving alkylation or cross-coupling, as evidenced by its mention in Organic Letters .

Propiedades

IUPAC Name |

5-(2-bromoethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDJTHLAWUGLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693391 | |

| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147893-28-4 | |

| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of an ethyl group. One common method is the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 5-bromo-2-methylpyridine. This intermediate is then reacted with ethylene in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Bromoethyl)-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Ethyl-substituted pyridines.

Aplicaciones Científicas De Investigación

5-(2-Bromoethyl)-2-methylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 5-(2-Bromoethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The bromoethyl group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or altering protein structure. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding affinity .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The table below highlights structural distinctions and functional groups among 5-(2-Bromoethyl)-2-methylpyridine and related bromopyridines:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1147893-28-4 | C₈H₁₀BrN | 200.08 | Bromoethyl, methyl |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.03 | Bromo, methyl (adjacent positions) |

| 5-Bromo-2-acetylpyridine | 139042-59-4 | C₇H₆BrNO | 216.04 | Bromo, acetyl (ketone) |

| 5-Bromo-6-methylpyridin-2-amine | 16154-72-6 | C₆H₇BrN₂ | 187.04 | Bromo, methyl, amine |

| 5-(Bromomethyl)-2-fluoropyridine | 105827-74-5 | C₆H₅BrFN | 190.01 | Bromomethyl, fluoro |

| 6'-Bromo-5-methyl-2,2'-bipyridine | 189195-36-6 | C₁₁H₁₀BrN₂ | 253.12 | Bromo, methyl, bipyridine (aromatic system) |

| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C₆H₆BrNO | 188.02 | Bromo, hydroxy, methyl |

Key Observations :

- The bromoethyl chain in the target compound provides a longer alkyl halide moiety compared to simpler bromo substituents, enhancing its utility in nucleophilic substitution reactions .

- Compounds like 5-Bromo-2-acetylpyridine and 5-Bromo-2-hydroxy-4-methylpyridine introduce electron-withdrawing groups (ketone, hydroxy), altering electronic properties and reactivity .

- 5-(Bromomethyl)-2-fluoropyridine combines bromine and fluorine, which may increase electrophilicity at the benzylic position due to fluorine’s electronegativity .

Physical Properties

- Boiling Points : The target compound’s higher boiling point (267.8°C ) compared to simpler derivatives (e.g., 2-Bromo-3-methylpyridine, ~230–240°C estimated) reflects the increased molecular weight and polarizability of the bromoethyl chain .

- Density : The density of the target compound (1.38 g/cm³ ) aligns with brominated aromatics but is lower than halogen-rich compounds like 5-Bromo-2-hydroxy-4-methylpyridine (1.622 g/cm³) due to the hydroxy group’s hydrogen-bonding capacity .

Actividad Biológica

5-(2-Bromoethyl)-2-methylpyridine is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse biological activities, making it a valuable subject for research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromoethyl group at the 5-position and a methyl group at the 2-position. This configuration contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or altering protein structure. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, influencing molecular recognition and binding affinity.

Key Mechanisms Include:

- Nucleophilic Substitution : The bromoethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Enzyme Inhibition : By modifying active sites on enzymes, the compound may inhibit their function, which is crucial in therapeutic applications.

- Coordination Chemistry : Investigated for its role as a ligand, it can bind to metal ions, affecting biological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications of the bromoethyl group have led to increased activity against specific bacterial strains.

Anticancer Properties

The compound has been explored for its anticancer potential. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that they may disrupt cellular processes essential for tumor growth.

Case Studies

-

Antithrombotic Activity : In a comparative study involving pyridine derivatives, specific compounds showed significant antithrombotic activity. While this compound was not directly tested in this context, related compounds highlighted the importance of structural modifications in enhancing biological efficacy .

Compound Antithrombotic Activity (%) Compound A 31.61 Compound B 41.32 This compound TBD - Enzyme Interaction Studies : Research demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, showing promise for therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromoethylpyridine | Lacks methyl group | Reduced reactivity |

| 5-Bromo-2-methylpyridine | Lacks ethyl group | Different solubility |

| 2-Methylpyridine | No halogen or ethyl groups | Minimal reactivity |

The presence of both bromoethyl and methyl groups in this compound enhances its reactivity and versatility compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 5-(2-Bromoethyl)-2-methylpyridine?

Answer:

The synthesis typically involves bromination of a pyridine precursor or cross-coupling strategies. For example:

- Bromination : Reacting 2-methylpyridine derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Similar protocols for brominating 2-amino-3-methylpyridine have been reported (e.g., bromination at the ethyl position ).

- Cross-Coupling : Use organometallic reagents (e.g., organozinc) in Negishi coupling reactions. This method has been validated for methylpyridine derivatives, requiring Pd-based catalysts and optimized stoichiometry to minimize byproducts .

Key Considerations : Monitor reaction progress via TLC/GC-MS and purify via column chromatography to isolate the product.

Advanced: How does steric hindrance from the 2-methyl group influence substitution reactions at the bromoethyl site?

Answer:

The methyl group at the 2-position can sterically hinder nucleophilic attack at the bromoethyl moiety. To mitigate this:

- Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric clashes.

- Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Studies on analogous bromopyridines show that electronic effects from methyl groups may stabilize transition states, but steric effects dominate in regioselective reactions .

Methodological Tip : Compare kinetic data with computational models (DFT) to quantify steric vs. electronic contributions .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the bromoethyl and methyl group positions. For example, the methyl group typically resonates at δ 2.5–2.7 ppm in similar pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~215 g/mol).

- Melting Point Analysis : Cross-reference with literature values for brominated pyridines (e.g., 198–202°C for 5-Bromo-2-hydroxy-4-methylpyridine ).

Advanced: How can researchers resolve contradictions in reported reactivity of bromoethylpyridines under oxidative conditions?

Answer:

Discrepancies may arise from solvent polarity, catalyst choice, or trace impurities. A systematic approach includes:

- Controlled Replicates : Repeat experiments with rigorously purified reagents.

- Kinetic Profiling : Compare reaction rates under varying conditions (e.g., O2 vs. inert atmosphere).

- Side-Product Analysis : Use LC-MS to identify intermediates (e.g., N-oxide formation, as seen in pyridine derivatives ).

Case Study : Pyridine N-oxides form under strong oxidants (e.g., m-CPBA), altering reactivity pathways .

Basic: What safety protocols are essential given limited toxicity data for this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.

- Toxicity Assumptions : Treat as a skin/eye irritant (Category 2) based on structurally related bromopyridines .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) and seal under inert gas (N2/Ar).

- Stability Testing : Periodically analyze purity via HPLC. Degradation products (e.g., dehydrohalogenation to vinylpyridine) may form under humid conditions .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase).

- Elemental Analysis : Confirm C, H, N, Br percentages (theoretical: C 44.90%, H 4.67%, Br 37.21%, N 6.51%).

- Spectroscopic Consistency : Match IR spectra (e.g., C-Br stretch ~560 cm⁻¹) with published data .

Advanced: What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

The bromoethyl group acts as a leaving group, enabling Pd-catalyzed cross-coupling with boronic acids. Key factors:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) enhances efficiency .

- Base Optimization : K2CO3 or Cs2CO3 in THF/H2O mixtures improves yields.

- Side Reactions : Competing β-hydride elimination may occur; suppress with excess boronic acid .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

- High Solubility : In DCM, THF, and DMF due to moderate polarity.

- Low Solubility : In water or hexane. For aqueous reactions, use co-solvents (e.g., acetone:water 3:1) .

Reference Data : Similar bromopyridines exhibit logP ~2.3, indicating moderate hydrophobicity .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT Calculations : Simulate transition states to identify favored attack sites (e.g., bromoethyl vs. methyl positions).

- Charge Mapping : Use electrostatic potential surfaces (EPS) to highlight electrophilic regions.

- Case Study : Methyl groups in 2-position reduce electron density at adjacent carbons, directing nucleophiles to the bromoethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.